ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-derived carboxylate ester featuring a 2-chlorobenzoyloxy group at position 5, a methyl group at position 2, and an ethyl carboxylate moiety at position 3 of the benzofuran core.
Properties
IUPAC Name |
ethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHLCHMMVVPZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the replacement of the chlorobenzoyloxy group with the nucleophile used.
Scientific Research Applications
ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound and derivatives share a benzofuran core, whereas compounds (e.g., imidazole-based structures) exhibit distinct heterocyclic systems.
Bromine substituents () could increase molecular weight and polarizability, affecting binding affinity . Electron-Withdrawing vs. Donating Groups: The formyl group in ’s compound is electron-withdrawing, which may reduce electron density at the benzofuran core compared to the target’s methyl group (electron-donating), altering reactivity in nucleophilic substitution or oxidation reactions .
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s lower molecular weight (C₂₀H₁₇ClO₅) compared to (C₂₆H₂₁BrO₄) may improve aqueous solubility, critical for bioavailability.
- Thermal Stability : Brominated analogs () often exhibit higher melting points due to increased molecular symmetry and halogen-related crystal packing efficiency .
Crystallographic Analysis
Software such as SHELXL and ORTEP () are commonly employed for structural determination of similar compounds. While crystallographic data for the target compound are unavailable, its structural analogs (e.g., ) likely form monoclinic or triclinic crystal systems, with halogen atoms contributing to intermolecular interactions (e.g., C–Br⋯O) .
Biological Activity
Ethyl 5-(2-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure and substitution patterns suggest significant potential for biological activity, particularly in the field of cancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.79 g/mol. The presence of the chlorobenzoyl group enhances its reactivity, making it an interesting candidate for pharmaceutical applications. The structural features include:
- Benzofuran core : This moiety is known for various biological activities.
- Ethyl ester group : Influences solubility and bioavailability.
- Chlorobenzoyl substituent : Imparts unique electronic properties that may enhance biological interactions.
Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them vital targets in cancer therapy.
Inhibition of CDK6 and CDK9
- CDK6 : Involved in the transition from G1 to S phase in the cell cycle.
- CDK9 : Plays a role in transcriptional elongation.
By inhibiting these kinases, the compound may induce apoptosis in cancer cells, thereby demonstrating potential as an anticancer agent. This mechanism highlights its relevance in therapeutic strategies against malignancies characterized by dysregulated cell cycle progression.
Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various experimental setups. Key findings include:
- Cell Proliferation Assays : this compound showed significant inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
- Apoptosis Induction : Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls, suggesting that the compound effectively triggers programmed cell death.
- Binding Affinity Studies : Molecular docking simulations revealed strong binding interactions between the compound and the active sites of CDK6 and CDK9, supporting its role as a competitive inhibitor.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-(4-chlorobenzamido)-3-methylbenzofuran-5-carboxylate | Structural isomer with different substitution | Variation in biological activity due to structural differences |
| Methyl 2-(4-chlorobenzamido)-3-methylbenzofuran-5-carboxylate | Methyl ester instead of ethyl ester | Potential differences in solubility and reactivity |
| Ethyl 5-(4-bromobenzamido)-3-methylbenzofuran-2-carboxylate | Bromine instead of chlorine | May exhibit different biological activities compared to chlorinated analogs |
Case Studies
Several case studies have been documented regarding the therapeutic applications of this compound:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Lung Cancer Model : A separate study on A549 lung cancer cells demonstrated similar effects, with enhanced apoptosis and reduced proliferation observed after treatment with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
